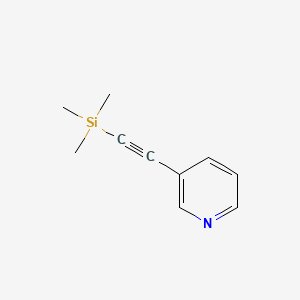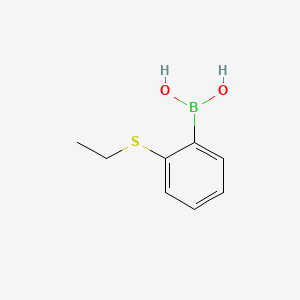
Ácido 2-(etiltio)fenilborónico
Descripción general
Descripción
2-(Ethylthio)phenylboronic acid (ETPB) is a boronic acid derivative that has been widely used in organic synthesis and in the field of medicinal chemistry. It is an important building block for many pharmaceuticals, agrochemicals, and other compounds. ETPB is a versatile reagent, with a range of applications in organic synthesis and medicinal chemistry. It has been used in the synthesis of a variety of compounds, such as heterocycles, peptides, and small molecules. Additionally, it has been used in the preparation of fluorescent compounds and catalysts.
Aplicaciones Científicas De Investigación
Polímeros sensibles a la glucosa para el tratamiento de la diabetes
Los derivados del ácido 2-(etiltio)fenilborónico pueden funcionar como polímeros sensibles a la glucosa. Esta propiedad única les permite ser utilizados en sistemas de liberación de insulina autorregulados, que son cruciales en el tratamiento de la diabetes. La capacidad de responder a los niveles de glucosa los convierte en un excelente candidato para el desarrollo de tecnologías avanzadas de atención diabética .
Agentes de diagnóstico
La formación reversible de complejos de derivados de ácido fenilborónico con polioles, incluidas las azúcares, les permite servir como agentes de diagnóstico. Esta química es particularmente útil en el desarrollo de nuevas bases moleculares para aplicaciones analíticas, lo que podría mejorar la precisión y la eficiencia de los procedimientos de diagnóstico .
Aplicaciones de curación de heridas
Otra aplicación significativa de estos compuestos es en la curación de heridas. Las propiedades de los derivados del ácido 2-(etiltio)fenilborónico se pueden aprovechar para crear tratamientos que promuevan una mejor y más rápida curación de heridas, posiblemente al dirigirse a vías biológicas específicas involucradas en la regeneración de tejidos .
Orientación de tumores
Los derivados del ácido fenilborónico tienen aplicaciones notables en la orientación de tumores. Su capacidad para formar complejos con ciertas moléculas biológicas se puede utilizar para administrar agentes terapéuticos directamente a las células tumorales, mejorando la efectividad de los tratamientos contra el cáncer al tiempo que se minimizan los efectos secundarios .
Polímeros de unión selectiva
La investigación ha demostrado que los polímeros funcionalizados con ácido fenilborónico pueden exhibir una alta selectividad en la unión de ciertas sustancias. Esta selectividad podría aplicarse en varios campos, como los sistemas de administración de fármacos dirigidos o la creación de sensores altamente específicos .
Reconocimiento del ácido siálico
El reconocimiento del ácido siálico es una nueva plataforma para la aplicación biológica donde los ácidos fenilborónicos juegan un papel crucial. La importancia del ácido siálico en la biología y su estructura variable de glicano lo convierten en un objetivo importante para la investigación médica y las aplicaciones terapéuticas .
Mecanismo De Acción
Pharmacokinetics
- The compound’s absorption properties are not extensively studied, but it likely enters cells via passive diffusion or active transport . Once absorbed, it may distribute throughout tissues, including the target site. Information on its metabolism is scarce, but it may undergo biotransformation in the liver. Elimination pathways (renal, hepatic, or other) are not well-characterized .
Action Environment
Análisis Bioquímico
Biochemical Properties
2-(Ethylthio)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes that have active sites capable of forming reversible covalent bonds with boronic acids. One such enzyme is serine protease, where 2-(Ethylthio)phenylboronic acid can act as an inhibitor by forming a covalent bond with the serine residue in the active site. This interaction is crucial for studying enzyme inhibition mechanisms and developing potential therapeutic agents .
Cellular Effects
The effects of 2-(Ethylthio)phenylboronic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(Ethylthio)phenylboronic acid can modulate the activity of kinases involved in cell signaling pathways, leading to altered phosphorylation states of key signaling proteins. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 2-(Ethylthio)phenylboronic acid exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the nature of the target enzyme. For example, 2-(Ethylthio)phenylboronic acid can inhibit serine proteases by forming a covalent bond with the serine residue in the active site, thereby preventing substrate binding and catalysis. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Ethylthio)phenylboronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under inert atmosphere and room temperature conditions, but it may degrade over time when exposed to air or moisture. Long-term studies have shown that 2-(Ethylthio)phenylboronic acid can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression patterns .
Dosage Effects in Animal Models
The effects of 2-(Ethylthio)phenylboronic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
2-(Ethylthio)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that may have distinct biochemical properties. The interaction of 2-(Ethylthio)phenylboronic acid with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 2-(Ethylthio)phenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active or passive transport mechanisms, depending on its chemical properties and the presence of specific transporters. Once inside the cell, 2-(Ethylthio)phenylboronic acid can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-(Ethylthio)phenylboronic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery. The activity and function of 2-(Ethylthio)phenylboronic acid can be modulated by its subcellular localization, as it may interact with different biomolecules in distinct cellular environments .
Propiedades
IUPAC Name |
(2-ethylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2S/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGSNVLNGRYSAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1SCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396381 | |
| Record name | 2-Ethylthiophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
362045-33-8 | |
| Record name | 2-Ethylthiophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Ethylthiophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

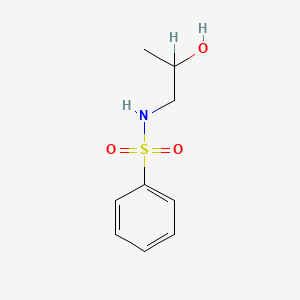

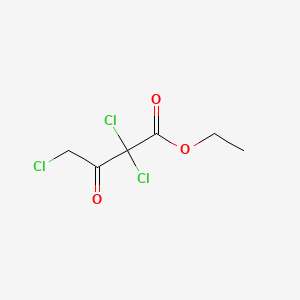
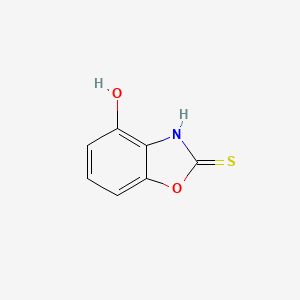
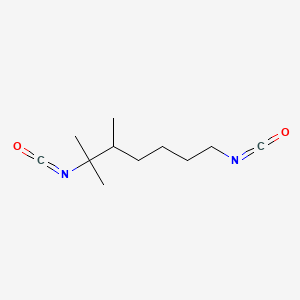

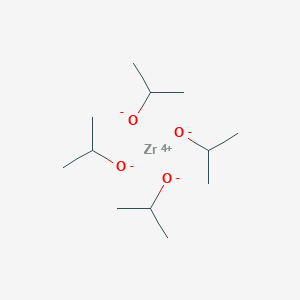
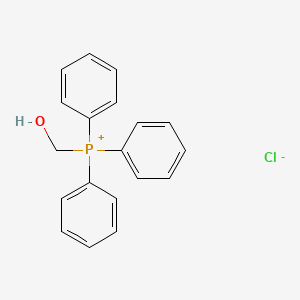
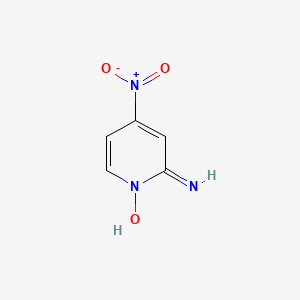


![N-[(2-Cyanoethyl)thio]phthalimide](/img/structure/B1587495.png)
